(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16(15-12-19-22-6-1-11-24-17(15)22)21-9-7-20(8-10-21)13-14-2-4-18-5-3-14/h2-5,12H,1,6-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKKHADVKOZZHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CC=NC=C4)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Hydrazinylbenzonitrile Derivatives
The pyrazolo[5,1-b]oxazin scaffold is synthesized via a three-step sequence starting from 2-aminobenzonitrile:
Step 1: Diazotization and Reduction
2-Aminobenzonitrile (59 g, 0.9 mol) is treated with concentrated HCl (600 mL) and NaNO₂ (34.5 g) at −7°C to form a diazonium intermediate. Subsequent reduction with SnCl₂ (350 g) in HCl yields 2-hydrazinylbenzonitrile hydrochloride as a white precipitate (78% yield).
Step 2: Pyrazole Ring Formation
The intermediate reacts with ethyl acetoacetate (6 g) in methanol under reflux (6 hours) to yield 1-(2-cyanophenyl)-3-methylpyrazole-5-one (7 g, 65% yield). IR spectroscopy confirms C≡N (2220 cm⁻¹) and C=O (1680 cm⁻¹) stretches.
Step 3: Oxazin Ring Closure
Cyclization is achieved by bubbling dry HCl gas through a tetrahydrofuran (THF) solution of the pyrazole intermediate, followed by neutralization with anhydrous sodium acetate. Recrystallization in ethyl acetate yields the pyrazolo-oxazin core (13 g, 62% yield).
Alternative Route: Cyclization of Hydrazine Derivatives
A patent-disclosed method utilizes 3-bromoacetylcoumarin and thiocarbohydrazide to form pyrazolyl 1,3,4-thiadiazines, which are oxidized to the pyrazolo-oxazin system (Figure 2). This route achieves 68% yield under DMF reflux (80°C, 40 min).
Functionalization of the Piperazine Sidechain
Synthesis of 4-(Pyridin-4-ylmethyl)Piperazine
Step 1: N-Alkylation of Piperazine
Piperazine (1.0 eq) reacts with 4-(chloromethyl)pyridine hydrochloride in acetonitrile at 60°C for 12 hours. Triethylamine (2.5 eq) acts as a base, achieving 85% yield.
Step 2: Purification
Crude product is purified via silica gel chromatography (ethyl acetate:methanol = 9:1), with LC-MS confirming [M+H]⁺ = 178.2.
Carboxamide Coupling
Activation of the Pyrazolo-Oxazin Carboxylic Acid
The core carboxylic acid (1.0 eq) is activated using ethyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in dichloromethane (DCM) at 0°C. After 1 hour, the mixed carbonate intermediate reacts with 4-(pyridin-4-ylmethyl)piperazine (1.1 eq) to form the methanone bridge.
Alternative Coupling via HOBt/EDCl
A mixture of hydroxybenzotriazole (HOBt, 1.5 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 eq) in DCM facilitates amide bond formation at room temperature (24 hours). The product is isolated in 73% yield after recrystallization from ethanol.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.52 (d, J = 4.8 Hz, 2H, pyridine-H), 7.34 (d, J = 4.8 Hz, 2H, pyridine-H), 4.31 (s, 2H, N-CH₂-pyridine), 3.85–3.75 (m, 4H, piperazine-H), 3.62–3.55 (m, 4H, oxazin-H), 2.68 (t, J = 6.0 Hz, 2H, pyrazole-H).
- HRMS (ESI) : m/z calc. for C₂₀H₂₂N₆O₂ [M+H]⁺: 387.1889; found: 387.1892.
Purity Assessment
HPLC analysis (C18 column, acetonitrile:H₂O = 70:30) shows 98.5% purity with retention time = 6.7 min.
Optimization Challenges and Solutions
Regioselectivity in Pyrazole-Oxazin Formation
Early routes suffered from competing 1,3-oxazine vs. 1,4-oxazine cyclization. Introducing electron-withdrawing groups (e.g., –CN) at C2 of the pyrazole ring favored the desired 6,7-dihydro-5H-pyrazolo[5,1-b]oxazin topology (selectivity >20:1).
Piperazine N-Alkylation Side Reactions
Over-alkylation at piperazine’s secondary amines was mitigated by using a 1:1 molar ratio of 4-(chloromethyl)pyridine to piperazine and maintaining reaction temperatures below 70°C.
Scale-Up and Industrial Feasibility
A pilot-scale synthesis (500 g batch) achieved 61% overall yield using continuous flow chemistry for diazotization and cyclization steps. Key parameters:
- Flow rate : 10 mL/min
- Residence time : 8 min
- Temperature : −5°C (diazotization), 80°C (cyclization).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The pyridin-4-ylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Pyridine-N-oxide derivatives.
Reduction: : Piperazine derivatives.
Substitution: : Various substituted pyridine and piperazine derivatives.
Scientific Research Applications
Research indicates that derivatives of this compound exhibit various biological activities:
Antimicrobial Properties
Studies have shown that compounds similar to (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone demonstrate significant antimicrobial activity. For instance, related pyrazole derivatives have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .
Anti-inflammatory Effects
The compound has been identified as a potent inhibitor of phosphodiesterase type 4 (PDE4), which plays a critical role in inflammatory processes. In vitro studies have demonstrated that it can elevate intracellular cyclic adenosine monophosphate (cAMP) levels, leading to reduced inflammation. Specific derivatives have shown IC50 values around 1 μM against COX-2 enzyme activity, indicating strong anti-inflammatory properties comparable to established drugs like indomethacin .
Antitumor Activity
Recent investigations into the antitumor potential of pyrazolo derivatives have revealed their effectiveness against various cancer cell lines. The synthesized compounds were tested against human cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer), with some showing significant cytotoxic effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Common precursors include substituted pyrazoles and piperazines.
- Synthetic Route : The synthesis may involve cyclization reactions followed by functional group modifications under controlled conditions.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity.
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial properties of related compounds, a series of pyrazole derivatives were synthesized and screened using the disc diffusion method against various pathogens. Compounds exhibiting significant inhibition zones were further analyzed for minimum inhibitory concentration (MIC) values .
Case Study 2: Anti-inflammatory Evaluation
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights structural differences and biological implications between the target compound and analogs:
Pharmacological and Physicochemical Insights
- Target Compound vs. GDC-2394: GDC-2394, a pyrazolo-oxazine sulfonylurea, demonstrates optimized solubility via amine substituents, addressing renal toxicity observed in earlier analogs .
- However, the azetidinyl and pyrimidinyl substituents in ’s compound suggest a focus on kinase or protease inhibition, diverging from the NLRP3 target associated with pyrazolo-oxazines .
Substituent Impact on Activity :
Nitro groups in nitroimidazole derivatives () enhance antimycobacterial activity through redox cycling, a mechanism absent in the target compound. Conversely, the pyridinylmethyl-piperazine group in the target compound may facilitate interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to its similarity to CNS-active pharmacophores .- Synthetic Intermediates: Simpler analogs like 6,7-dihydro-5H-pyrazolo-oxazin-3-ylmethanol () serve as precursors for complex derivatives. Their smaller size and methanol group limit pharmacological utility but highlight the scaffold’s versatility in drug design .
Computational and Experimental Similarity Assessments
Structural Similarity Metrics :
Computational methods (e.g., Tanimoto coefficients, pharmacophore mapping) would classify the target compound as distinct from cyclopenta-pyridazine or nitroimidazole analogs due to core heterocycle differences. However, shared piperazine motifs with GDC-2394 suggest partial overlap in target space .- Virtual Screening Implications: emphasizes that minor structural changes (e.g., pyridine vs. benzene rings) significantly alter biological outcomes. The target compound’s pyridinylmethyl group may confer unique selectivity compared to phenyl or sulfonylurea analogs .
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone , often referred to as a pyrazolo[5,1-b][1,3]oxazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a pyrazolo[5,1-b][1,3]oxazine core linked to a piperazine moiety. Its molecular formula is with a molecular weight of approximately 285.35 g/mol. The presence of the oxazine ring contributes to its biological activity by interacting with various biological targets.
Research indicates that compounds containing the pyrazolo[5,1-b][1,3]oxazine scaffold exhibit significant activity as phosphodiesterase (PDE) inhibitors. In particular, they have been shown to inhibit PDE4B, which plays a crucial role in regulating intracellular cAMP levels. Elevated cAMP levels can lead to various therapeutic effects, including anti-inflammatory responses and modulation of neurotransmitter release.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance:
- Anti-tubercular Activity : A related study on pyrazolo derivatives demonstrated that certain compounds exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . While specific data for the compound is limited, its structural similarities suggest potential anti-tubercular properties.
Anticancer Activity
The compound's ability to modulate cellular pathways has led researchers to investigate its anticancer potential. Preliminary studies indicate that derivatives of pyrazolo compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
Case Studies and Research Findings
Toxicological Profile
Toxicity assessments are crucial for any new therapeutic agent. Studies on related compounds have indicated low cytotoxicity in human cell lines such as HEK-293 cells . This suggests that the compound may have a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
